molecular formula C6H13N B13615786 (E)-hex-3-en-1-amine

(E)-hex-3-en-1-amine

Cat. No.: B13615786
M. Wt: 99.17 g/mol
InChI Key: VGZNFMCCYIOLAF-ONEGZZNKSA-N
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Description

(E)-hex-3-en-1-amine is an organic compound characterized by a hexane chain with a double bond between the third and fourth carbon atoms and an amine group attached to the first carbon. This compound is part of the alkenyl amines family, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-hex-3-en-1-amine can be synthesized through several methods. One common approach involves the reduction of (E)-hex-3-en-1-nitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Another method involves the hydroamination of hex-3-en-1-yne. This reaction can be catalyzed by transition metals such as gold or platinum, and it typically requires elevated temperatures (around 100°C) and pressures (10-20 atm).

Industrial Production Methods

In an industrial setting, this compound is often produced through the catalytic hydrogenation of (E)-hex-3-en-1-nitrile. This process is scalable and can be conducted in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-hex-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (E)-hex-3-en-1-al using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield hexane-1-amine using hydrogen gas and a suitable catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as (E)-hex-3-en-1-yl chloride when reacted with thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and 1-5 atm pressure.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane at 0°C to room temperature.

Major Products

    Oxidation: (E)-hex-3-en-1-al

    Reduction: Hexane-1-amine

    Substitution: (E)-hex-3-en-1-yl chloride

Scientific Research Applications

(E)-hex-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders due to its amine functionality.

    Industry: this compound is used in the production of polymers and resins, where it acts as a building block for more complex structures.

Mechanism of Action

The mechanism of action of (E)-hex-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-hex-3-en-1-amine: The cis isomer of (E)-hex-3-en-1-amine, differing in the spatial arrangement of the double bond.

    Hex-3-en-1-ol: An alcohol derivative with a hydroxyl group instead of an amine group.

    Hex-3-en-1-nitrile: A nitrile derivative with a cyano group instead of an amine group.

Uniqueness

This compound is unique due to its specific geometric configuration (trans) and the presence of an amine group, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(E)-hex-3-en-1-amine

InChI

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h3-4H,2,5-7H2,1H3/b4-3+

InChI Key

VGZNFMCCYIOLAF-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCN

Canonical SMILES

CCC=CCCN

Origin of Product

United States

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